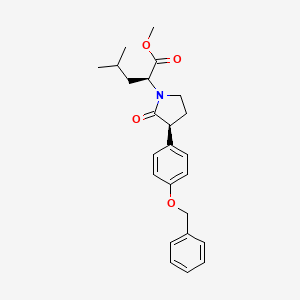
(S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring, a benzyloxyphenyl group, and a methylpentanoate ester, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the pyrrolidinone intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxylated pyrrolidinone derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It can serve as a probe in biochemical assays to investigate molecular mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The pyrrolidinone ring and methylpentanoate ester contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 2-((S)-3-(4-hydroxyphenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
(S)-methyl 2-((S)-3-(4-methoxyphenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-methyl 2-((S)-3-(4-fluorophenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate: Similar structure but with a fluorophenyl group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (S)-methyl 2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoate provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
1245648-12-7 |
|---|---|
Fórmula molecular |
C24H29NO4 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
methyl (2S)-4-methyl-2-[(3S)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate |
InChI |
InChI=1S/C24H29NO4/c1-17(2)15-22(24(27)28-3)25-14-13-21(23(25)26)19-9-11-20(12-10-19)29-16-18-7-5-4-6-8-18/h4-12,17,21-22H,13-16H2,1-3H3/t21-,22-/m0/s1 |
Clave InChI |
UOLCAUYQEMHCMP-VXKWHMMOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC)N1CC[C@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)CC(C(=O)OC)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
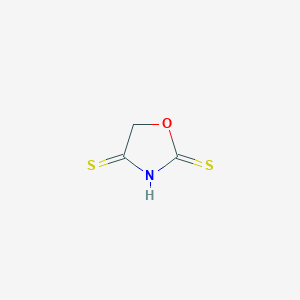
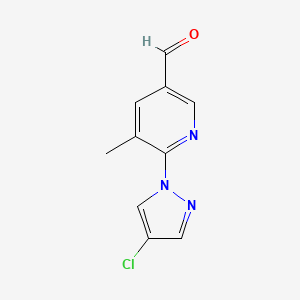

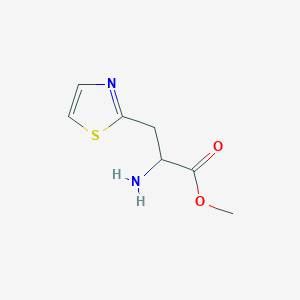
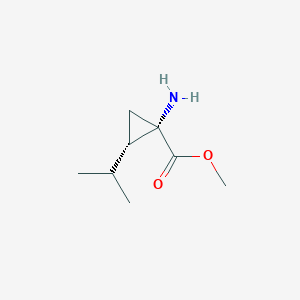
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
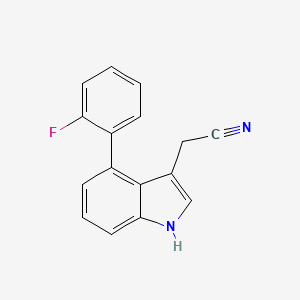
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
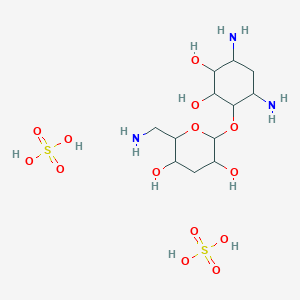


![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
